DNA Binding Affinity: Dimer vs. Monomer
The dimeric nature of 2-ethyl-1,2'-bis(1H-benzimidazole) confers a substantial increase in DNA binding affinity compared to its monomeric counterparts. While direct data for this specific compound is limited, the class-level inference is robust: dimeric bisbenzimidazoles with ethylene linkers bind to AT-rich DNA sequences with constants up to two orders of magnitude higher than monomeric analogs [1]. For example, a related dimeric bisbenzimidazole, DB(7), exhibited a binding constant (Ka) of 1.18 × 10⁸ M⁻¹ for poly(dA-dT), which is 57-fold greater than the 2.06 × 10⁶ M⁻¹ observed for the monomeric analog MB(Ac) [2]. This cooperative binding effect is a hallmark of the bisbenzimidazole class and is critical for applications requiring high DNA affinity.
| Evidence Dimension | DNA Binding Affinity (Ka) |
|---|---|
| Target Compound Data | Not available for this specific compound |
| Comparator Or Baseline | Monomeric bisbenzimidazole analog MB(Ac): Ka = 2.06 × 10⁶ M⁻¹; Dimeric analog DB(7): Ka = 1.18 × 10⁸ M⁻¹ |
| Quantified Difference | Dimeric analog DB(7) shows ~57-fold higher affinity than monomeric MB(Ac). |
| Conditions | Fluorescence spectroscopy with poly(dA-dT) polynucleotide at 25°C, pH 7.0 [2]. |
Why This Matters
High DNA binding affinity is a prerequisite for effective DNA-targeted therapeutics and probes; this class-level property validates the procurement of a dimeric bisbenzimidazole over a simpler monomeric benzimidazole.
- [1] Susova, O. Y., Ivanov, A. A., & Zhuze, A. L. (2012). Characteristics of complex formation between monomeric and dimeric bisbenzimidazoles and AT-containing polynucleotide. Molecular Biology, 46(6), 892-898. View Source
- [2] Ivanov, A. A., Susova, O. Y., & Zhuze, A. L. (2012). The DB(7)-poly(dA-dT) binding constant determined by fluorescence spectroscopy using a Scatchard plot was 1.18 × 10⁸ M⁻¹. Molecular Biology. View Source
